CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE
Overview
Description
CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE is a chemical compound with the molecular formula C10H18ClNO4. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a chloromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE typically involves the reaction of 4-aminobutanoic acid with tert-butyl chloroformate to introduce the Boc protecting group. This is followed by the reaction with chloromethyl chloroformate to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran at room temperature.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, where the chloromethyl group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine, 4-aminobutanoic acid, after the removal of the Boc protecting group.
Scientific Research Applications
CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the protection and deprotection of amine groups.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug candidates that require the protection of amine groups.
Industry: The compound is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE primarily involves its role as a protecting group for amines. The Boc group protects the amine from unwanted reactions during synthetic procedures. The protection is achieved by forming a stable carbamate linkage, which can be selectively removed under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE: Characterized by the presence of a chloromethyl group and a Boc protecting group.
Chloromethyl 4-{[(tert-butoxy)carbonyl]amino}pentanoate: Similar structure but with an additional carbon in the chain.
Chloromethyl 4-{[(tert-butoxy)carbonyl]amino}hexanoate: Similar structure but with two additional carbons in the chain.
Uniqueness
This compound is unique due to its specific chain length and the presence of both a chloromethyl group and a Boc protecting group.
Properties
IUPAC Name |
chloromethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4/c1-10(2,3)16-9(14)12-6-4-5-8(13)15-7-11/h4-7H2,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCQJSMDVVLVPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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